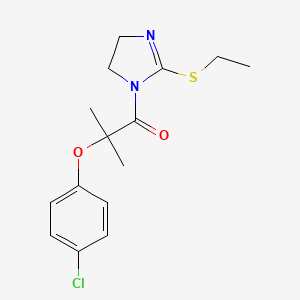

2-(4-Chlorophenoxy)-1-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-2-methylpropan-1-one

Description

The compound 2-(4-Chlorophenoxy)-1-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-2-methylpropan-1-one (CAS: 862826-61-7) features a propan-1-one backbone substituted with a 4-chlorophenoxy group and a 4,5-dihydroimidazole ring bearing an ethylsulfanyl moiety at position 2 . Its molecular formula is C₁₆H₁₉ClN₂O₂S, with a molecular weight of 338.85 g/mol.

Propriétés

IUPAC Name |

2-(4-chlorophenoxy)-1-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O2S/c1-4-21-14-17-9-10-18(14)13(19)15(2,3)20-12-7-5-11(16)6-8-12/h5-8H,4,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKNMFUKPCCPJKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NCCN1C(=O)C(C)(C)OC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701329509 | |

| Record name | 2-(4-chlorophenoxy)-1-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701329509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816644 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

862826-61-7 | |

| Record name | 2-(4-chlorophenoxy)-1-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701329509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-2-methylpropan-1-one typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of the Ethylsulfanyl Group: This step involves the substitution of a hydrogen atom on the imidazole ring with an ethylsulfanyl group using ethylthiol and a suitable base.

Attachment of the Chlorophenoxy Group: The chlorophenoxy group can be introduced through a nucleophilic substitution reaction between 4-chlorophenol and an appropriate halogenated precursor.

Formation of the Final Compound: The final step involves the coupling of the intermediate compounds to form 2-(4-Chlorophenoxy)-1-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-2-methylpropan-1-one under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the imidazole ring or the chlorophenoxy group, potentially leading to dechlorination or hydrogenation products.

Substitution: The chlorophenoxy group is susceptible to nucleophilic substitution reactions, which can introduce various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Dechlorinated compounds, hydrogenated imidazole derivatives.

Substitution: Various substituted phenoxy derivatives.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(4-Chlorophenoxy)-1-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-2-methylpropan-1-one would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the chlorophenoxy and ethylsulfanyl groups may enhance binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues in the Dihydroimidazole Family

Compound A : 2-(4-Chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethanone (CAS: 851863-52-0)

- Molecular Formula : C₁₂H₁₁ClN₂OS

- Key Differences: Replaces the ethylsulfanyl group with a methylsulfanyl substituent. Lacks the branched 2-methylpropan-1-one backbone, instead having a simpler ethanone structure.

Compound B : (4-Chlorophenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS: 54941-80-9)

- Molecular Formula : C₁₆H₁₃ClN₂O

- Key Differences: Substitutes the ethylsulfanyl group with a phenyl ring at position 2 of the dihydroimidazole. Features a methanone core instead of propan-1-one.

- Implications : The phenyl group introduces steric bulk, which may hinder binding to enzymatic targets compared to the smaller ethylsulfanyl group. The absence of sulfur could reduce redox activity .

Compound C : 2-(4-Chlorophenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole

- Molecular Formula : C₂₄H₁₈ClN₂

- Key Differences :

- Replaces the propan-1-one backbone with a prop-2-en-1-yl chain.

- Contains diphenyl substitutions on the imidazole ring.

Comparison with Pesticide Analogues

Triadimefon (1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone)

- Molecular Formula : C₁₄H₁₆ClN₃O₂

- Key Differences: Replaces the dihydroimidazole ring with a 1,2,4-triazole heterocycle. Features a dimethylbutanone backbone instead of a methylpropanone.

- Implications : The triazole ring is associated with antifungal activity (e.g., inhibition of ergosterol biosynthesis), suggesting divergent biological targets compared to dihydroimidazole-containing compounds .

Flufenprox (1-(4-chlorophenoxy)-3-((2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy)methyl)benzene)

- Molecular Formula : C₂₅H₂₂ClF₃O₃

- Key Differences :

- Contains a trifluoropropoxy-methyl chain and a 4-ethoxyphenyl group.

- Lacks a heterocyclic system.

- Implications : The trifluoromethyl group enhances metabolic resistance, while the absence of a heterocycle may reduce interactions with enzymes requiring nitrogen or sulfur coordination .

Research Findings and Implications

- Synthetic Accessibility : The ethylsulfanyl group in the target compound may offer a balance between synthetic feasibility (compared to trifluoromethyl groups in Flufenprox) and stability (compared to allyl chains in Compound C) .

- Metabolic Considerations : The sulfur atom in ethylsulfanyl may participate in glutathione conjugation, influencing detoxification pathways .

Activité Biologique

The compound 2-(4-Chlorophenoxy)-1-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-2-methylpropan-1-one is a heterocyclic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available literature, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is . It features a chlorophenoxy group, an imidazole ring, and a methylpropanone moiety. The structural characteristics suggest potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉ClN₂O₂S |

| IUPAC Name | 2-(4-Chlorophenoxy)-1-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-2-methylpropan-1-one |

| Canonical SMILES | CC(SC1=NCCN1C(=O)C(Oc1ccc(cc1)Cl)(C)C)C |

| InChI Key | KKNMFUKPCCPJKT-UHFFFAOYSA-N |

Anti-inflammatory Effects

Similar compounds have shown significant anti-inflammatory activity. For instance, studies on related phenylpropanoids indicated inhibition of nitric oxide (NO) production and suppression of pro-inflammatory cytokines in cell models. This suggests that 2-(4-Chlorophenoxy)-1-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-2-methylpropan-1-one could potentially modulate inflammatory pathways, particularly through inhibition of NF-kB signaling .

Anticancer Potential

The compound's structural motifs align with known anticancer agents. Studies have indicated that similar imidazole derivatives possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. For example, compounds targeting β-catenin signaling pathways have shown promise in colorectal cancer therapy . Further exploration of this compound's effects on cancer cell proliferation is warranted.

Case Studies

A notable study evaluated the effects of structurally related compounds in vitro and in vivo. The results demonstrated that these compounds inhibited the growth of cancer cells significantly and reduced tumor size in animal models. Specific IC50 values were reported for different cell lines, indicating potent activity against malignancies .

The proposed mechanisms by which 2-(4-Chlorophenoxy)-1-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-2-methylpropan-1-one exerts its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammation and cancer progression.

- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways such as NF-kB and MAPK, leading to reduced inflammation and tumor growth.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.